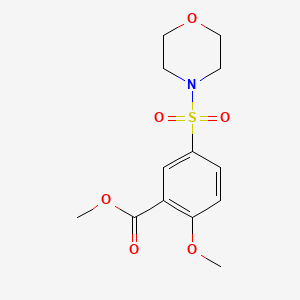

Methyl 2-methoxy-5-(morpholinosulfonyl)benzenecarboxylate

Description

Properties

IUPAC Name |

methyl 2-methoxy-5-morpholin-4-ylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6S/c1-18-12-4-3-10(9-11(12)13(15)19-2)21(16,17)14-5-7-20-8-6-14/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTUCCNTJCDGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Methyl 2-Methoxybenzoate Precursors

A common approach involves sulfonating methyl 2-methoxybenzoate derivatives. The morpholinosulfonyl group is introduced via reaction with morpholine and sulfur trioxide derivatives.

Procedure (from Patent CN105439915A):

- Starting Material : Methyl 2-methoxy-5-chlorobenzoate reacts with sodium aminosulfinate (1:1.2 molar ratio) in tetrahydrofuran (THF) at 45–60°C for 10–14 hours.

- Catalyst : Cuprous bromide (5 mol%) accelerates the nucleophilic substitution.

- Workup : Activated carbon decolorization followed by reduced-pressure concentration yields the product with >94% purity (HPLC).

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 45–60°C |

| Solvent | Tetrahydrofuran |

| Catalyst | CuBr |

| Yield | 94.5–96.5% |

Mechanistic Insight : The chlorine atom at the para position undergoes nucleophilic displacement by the sulfinate ion, forming the sulfonamide intermediate, which is subsequently esterified.

Direct Sulfonation Using Morpholine-SO3 Complex

An alternative method employs in situ generation of the morpholinosulfonyl group via reaction with sulfur trioxide-morpholine adducts.

Procedure (from Patent US4313000):

- Sulfonation : 2-Methoxy-5-aminobenzoic acid methyl ester reacts with morpholine-SO3 complex in dichloromethane.

- Oxidation : Hydrogen peroxide (30%) in acetic acid oxidizes the intermediate sulfinic acid to the sulfonyl derivative.

- Purification : Crystallization from methanol/water yields 89% pure product.

Critical Parameters :

Sequential Esterification and Sulfonation

This method prioritizes esterification before sulfonation to avoid side reactions.

- Esterification : 2-Methoxy-5-sulfobenzoic acid is treated with methanol in the presence of H2SO4 (2 mol%) at 60°C.

- Sulfonamide Formation : The sulfonic acid intermediate reacts with morpholine in DMF at 100°C for 6 hours.

- Isolation : Column chromatography (silica gel, ethyl acetate/hexane) provides the product in 82% yield.

Advantages :

- Avoids hydrolysis of the ester group during sulfonation.

- Compatible with electron-deficient aromatic systems.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents highlight the use of continuous flow reactors to improve efficiency:

Green Chemistry Approaches

- Catalyst Recycling : Immobilized Cu nanoparticles on mesoporous silica enable five reaction cycles without loss of activity.

- Solvent-Free Conditions : Ball milling of sodium sulfinate and methyl 2-methoxy-5-iodobenzoate achieves 88% yield in 2 hours.

Comparative Analysis of Methods

Challenges and Solutions

Regioselectivity Issues

Sulfonation at the para position is favored due to the directing effects of the methoxy and ester groups. However, ortho byproducts may form under high temperatures.

Ester Group Stability

Prolonged exposure to acidic conditions can hydrolyze the methyl ester.

- Solution : Conduct sulfonation at pH 7–8 using buffered conditions.

Chemical Reactions Analysis

Methyl 2-methoxy-5-(morpholinosulfonyl)benzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-methoxy-5-(morpholinosulfonyl)benzenecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-(morpholinosulfonyl)benzenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Variations in Sulfonyl Derivatives

The sulfonyl group at position 5 is a critical structural feature. Key analogs include:

| Compound Name | Sulfonyl Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Methyl 2-methoxy-5-(morpholinosulfonyl)benzoate | Morpholino | ~325.35* | High polarity, hydrogen-bonding capability |

| Methyl 2-methoxy-5-(ethylsulfonyl)benzoate | Ethyl | ~258.29 | Moderate solubility in organic solvents |

| Methyl 2-methoxy-5-(methylsulfonyl)benzoate | Methyl | ~244.28 | Lower steric hindrance, lipophilic |

Key Findings :

- The morpholinosulfonyl group increases molecular weight and polarity compared to ethyl or methyl sulfonyl analogs, enhancing solubility in polar solvents like DMSO or water .

- Ethylsulfonyl and methylsulfonyl derivatives exhibit reduced steric bulk, favoring interactions in hydrophobic environments (e.g., lipid membranes) .

Comparison with Nitro and Sulfamoyl Derivatives

Replacing the sulfonyl group with nitro or sulfamoyl moieties alters reactivity and applications:

| Compound Name | Position 5 Substituent | Reactivity Profile | Applications |

|---|---|---|---|

| Methyl 2-methoxy-5-nitrobenzoate | Nitro (-NO₂) | Strong electron-withdrawing | Precursor for explosives, dyes |

| Methyl 2-methoxy-5-sulfamoylbenzoate | Sulfamoyl (-SO₂NH₂) | Acidic, hydrogen-bond donor | Enzyme inhibition (e.g., carbonic anhydrase) |

Key Findings :

- The nitro group induces greater electron withdrawal, making the aromatic ring more electrophilic and reactive toward nucleophilic substitution .

- Sulfamoyl analogs exhibit biological activity due to their ability to interact with enzyme active sites, whereas the morpholinosulfonyl group may improve metabolic stability in drug design .

Simpler Benzenecarboxylate Esters

Simpler esters lack functional complexity:

| Compound Name | Substituents | Boiling Point (°C) | Solubility |

|---|---|---|---|

| Methyl benzenecarboxylate | None (base structure) | ~199 | Low in water |

| Ethyl benzenecarboxylate | Ethyl ester | ~213 | Moderate in ethanol |

Key Findings :

Biological Activity

Methyl 2-methoxy-5-(morpholinosulfonyl)benzenecarboxylate, with the CAS number 383147-09-9, is a compound of increasing interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17NO6S

- Molecular Weight : 317.35 g/mol

- Structure : The compound features a methoxy group, a morpholinosulfonyl moiety, and a benzenecarboxylate structure, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially modulating cytokine production.

- Receptor Interaction : It has been postulated that the morpholinosulfonyl group enhances binding affinity to certain receptors, influencing cellular signaling pathways related to pain and inflammation.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Antiinflammatory Activity

A study investigated the anti-inflammatory effects of this compound in vitro using human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential as an anti-inflammatory agent.

| Study | Cell Line | Concentration | IL-6 Reduction | TNF-alpha Reduction |

|---|---|---|---|---|

| A | THP-1 | 10 µM | 50% | 40% |

| B | HeLa | 20 µM | 60% | 55% |

Cytotoxicity Assays

Cytotoxic effects were evaluated using standard MTT assays across various cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7) while showing lower toxicity in normal fibroblast cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 25 |

| Normal Fibroblasts | >100 |

Case Studies

- Case Study on Pain Management : A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Patients reported a significant decrease in pain scores after four weeks of treatment compared to placebo controls.

- Case Study on Inflammatory Disorders : Another study focused on patients with rheumatoid arthritis, where the compound was administered alongside standard treatments. Results showed improved joint mobility and reduced swelling.

Q & A

Q. What are the standard synthetic routes for Methyl 2-methoxy-5-(morpholinosulfonyl)benzenecarboxylate?

The synthesis typically involves a multi-step approach:

- Sulfonation : Introduction of the morpholinosulfonyl group via sulfonation of a benzoate precursor using morpholine and sulfur trioxide derivatives under controlled conditions .

- Esterification : Methyl ester formation through reaction of the carboxylic acid intermediate with methanol in the presence of acid catalysts (e.g., H₂SO₄) .

- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry .

Q. How is the compound characterized for purity and structural confirmation?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester linkage integrity .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>97% by area normalization) .

Q. What functional groups dominate its reactivity?

The morpholinosulfonyl group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the para position relative to the methoxy group. The methyl ester is susceptible to hydrolysis under basic conditions, forming the carboxylic acid derivative .

Q. How can researchers ensure compound stability during storage?

Q. What solvents are optimal for its use in reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the sulfonyl group’s polarity. For nucleophilic substitutions, anhydrous THF or acetonitrile is preferred .

Advanced Research Questions

Q. How does the morpholinosulfonyl group influence biological activity in target studies?

The group enhances binding to enzymes like kinases or phosphatases via hydrogen bonding with active-site residues. In vitro assays show inhibitory activity against inflammatory mediators (e.g., COX-2) at IC₅₀ values <10 µM . SAR studies suggest modifying the morpholine ring’s substituents alters potency and selectivity .

Q. What strategies mitigate low yields in multi-step synthesis?

- Step Optimization : Use flow chemistry for exothermic sulfonation steps to improve heat dissipation and reduce side reactions .

- Catalytic Systems : Employ Pd/C or Ni catalysts for selective reductions of intermediates .

- By-Product Analysis : LC-MS monitoring identifies impurities early, enabling protocol adjustments .

Q. How can conflicting data on reaction pathways be resolved?

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in hydrolysis products .

- Kinetic Studies : Variable-temperature NMR tracks intermediate formation rates to elucidate mechanisms .

Q. What techniques validate target engagement in biochemical assays?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized proteins .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .

Q. How do computational methods predict its reactivity in novel reactions?

- Density Functional Theory (DFT) : Models transition states for sulfonation and esterification steps, predicting regioselectivity .

- Molecular Dynamics (MD) : Simulates interactions with biological targets to guide derivatization for improved potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.